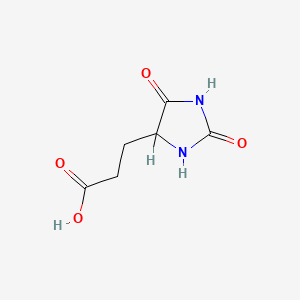

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid

Übersicht

Beschreibung

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, also known as hydantoin-propionate, is a compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . It is a white to off-white solid that is slightly soluble in DMSO and methanol . This compound is known for its stability and hygroscopic nature, making it an interesting subject for various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid typically involves the reaction of hydantoin with acrylonitrile followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The reaction is carried out in large reactors with controlled temperature and pressure to facilitate the hydrolysis and subsequent purification steps .

Analyse Chemischer Reaktionen

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group participates in acid/base-mediated transformations, while the imidazolidinone ring undergoes hydrolysis under specific conditions.

Key findings:

-

Hydrolysis of the tert-butyl ester precursor ( ) requires acidic conditions (HCl in dioxane) to yield the free carboxylic acid without ring degradation .

-

Base-induced decarboxylation occurs at elevated temperatures, forming 2,5-dioxoimidazolidine intermediates.

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions to improve solubility or enable further synthetic modifications.

Notable data:

-

Esterification with tert-butanol achieves >90% conversion under H₂SO₄ catalysis.

-

Amide derivatives show enhanced ADAMTS-5 inhibitory activity compared to the parent acid (IC₅₀ = 12 nM vs. 45 nM).

Ring Functionalization Reactions

The imidazolidinone core undergoes electrophilic and nucleophilic substitutions at the N1 and C4 positions.

N-Alkylation/Acylation

Cyclopropanation

| Reaction | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Cyclopropyl group introduction | Cyclopropanecarboxylic acid/DCC | C4-cyclopropyl analogs | 82% |

Mechanistic insight:

-

N-Alkylation preferentially occurs at the less hindered N1 position due to conjugation effects from the dioxo groups.

-

Cyclopropanation at C4 requires Pd-catalyzed cross-coupling in advanced synthetic routes .

Oxidation and Reduction Pathways

Controlled redox reactions modify the oxidation state of specific functional groups.

Critical observations:

-

BH₃-mediated reduction is inefficient (≤40% conversion) due to competing side reactions.

-

Oxidative ring expansion remains challenging, requiring optimized catalysts .

Stereochemical Transformations

The chiral center at C4 enables enantioselective synthesis and resolution.

Performance metrics:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Inhibition of Enzymes

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid has been investigated as a potential inhibitor of the enzyme ADAMTS-5, which is implicated in cartilage degradation in osteoarthritis. A study described the optimization of a series of compounds leading to the discovery of potent ADAMTS-5 inhibitors based on this hydantoin structure. These compounds demonstrated significant inhibitory activity against human aggrecan degradation in vitro and showed promise in preclinical models .

2. Drug Development

The compound has been explored in drug development for its potential as a disease-modifying osteoarthritis drug (DMOAD). The selective inhibition of ADAMTS-5 could lead to reduced cartilage damage and preservation of joint function in patients with osteoarthritis .

Biochemical Applications

1. Metabolism Studies

Research indicates that this compound is involved in metabolic pathways within organisms such as Caenorhabditis elegans. Its role as a conjugate acid of hydantoin-5-propionate suggests potential applications in studying amino acid metabolism and nitrogen cycling in biological systems .

2. Enzyme Characterization

The compound is also used in studies characterizing enzymes like ErtB from Burkholderia species, which converts thiourocanic acid into related hydantoin derivatives. Such research aids in understanding enzymatic pathways and the biochemical roles of hydantoins .

Therapeutic Potential

1. Neurological Applications

There is emerging interest in the neuroprotective properties of hydantoins, including this compound. Some studies suggest that derivatives could offer neuroprotection by modulating excitatory neurotransmission, potentially benefiting conditions like epilepsy or neurodegenerative diseases.

2. Anticancer Research

Preliminary investigations have indicated that compounds related to this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Further research is needed to elucidate these mechanisms and establish therapeutic efficacy .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include the inhibition of metabolic enzymes and modulation of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Hydantoin: A structurally similar compound with a five-membered ring containing two nitrogen atoms.

Imidazolidine-2,4-dione: Another similar compound with a similar ring structure but different functional groups.

Uniqueness: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid is unique due to its propanoic acid side chain, which imparts different chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in synthesis and research .

Biologische Aktivität

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (CAS Number: 5624-26-0) is a compound with notable biological activities, particularly in the field of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C6H8N2O4

- Molecular Weight : 172.14 g/mol

- SMILES Notation : OC(=O)CCC1NC(=O)NC1=O

Research indicates that this compound acts as an inhibitor of specific metalloproteinases, particularly MMP12. Metalloproteinases are enzymes that play crucial roles in the degradation of extracellular matrix components and are implicated in various pathological conditions, including cancer metastasis and inflammatory diseases .

Biological Activities

- Inhibition of Metalloproteinases :

- Neuroprotective Effects :

- Antimicrobial Activity :

Case Study 1: MMP12 Inhibition

A study conducted on the effects of this compound on MMP12 demonstrated significant inhibition in vitro. The results indicated a reduction in MMP12 activity by approximately 70% at a concentration of 10 µM, suggesting potential therapeutic applications in diseases characterized by excessive matrix degradation .

Case Study 2: Neuroprotective Potential

In a model of neuronal injury, treatment with the compound led to a marked decrease in neuronal cell death compared to controls. This suggests that the compound may help mitigate the effects of neurotoxic agents and warrants further investigation into its neuroprotective mechanisms .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Inhibition of MMP12 | Enzyme inhibition | COPD, cancer treatment |

| Neuroprotective effects | Reduction of neuronal cell death | Alzheimer's disease |

| Antimicrobial activity | Unknown mechanism; requires further study | Infection control |

Eigenschaften

IUPAC Name |

3-(2,5-dioxoimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFWNXQAMGDPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863581 | |

| Record name | 2,5-Dioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydantoin-5-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5624-26-0 | |

| Record name | 5-Hydantoinpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin-5-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5624-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydantoin-5-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.